

Application Notes & Protocols: Preparation of (S)-H8-BINOL-Based Phosphoramidite Ligands

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Compound of Interest

Compound Name: (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

Cat. No.: B1225680

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Audience: Researchers, scientists, and drug development professionals.

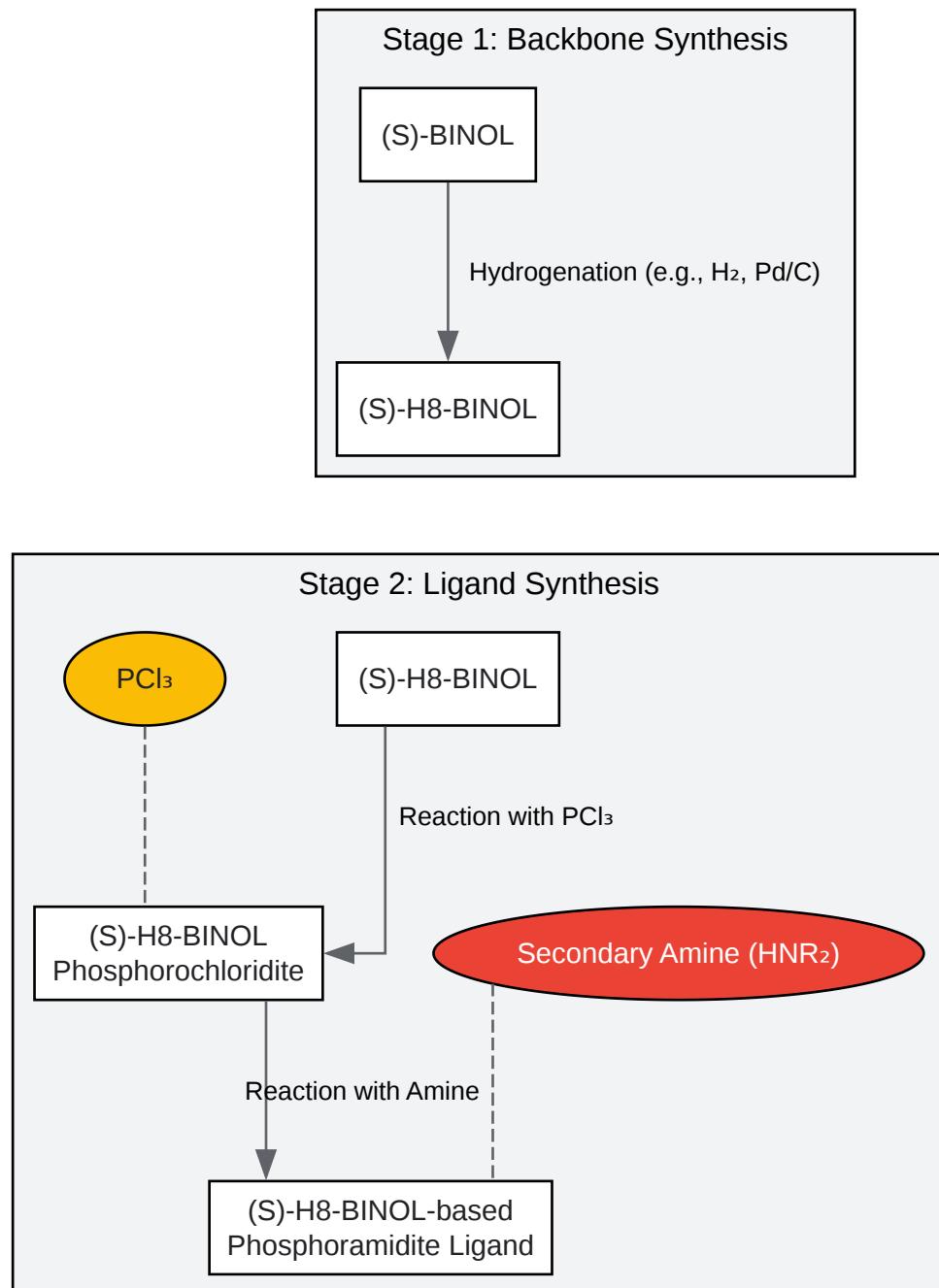
Introduction: (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, is a chiral diol that serves as a privileged scaffold in asymmetric catalysis. Derived from the reduction of (S)-BINOL, H8-BINOL possesses a more flexible backbone and distinct electronic properties, which often translates to superior performance in terms of reactivity and enantioselectivity when incorporated into catalyst systems.^{[1][2]} Phosphoramidite ligands based on the (S)-H8-BINOL scaffold are a prominent class of monodentate ligands that have demonstrated exceptional efficacy in a wide range of transition-metal-catalyzed reactions, including asymmetric hydrogenations, 1,4-additions, and allylic alkylations.^{[3][4]} Their modular synthesis allows for fine-tuning of steric and electronic properties, making them highly versatile tools for the synthesis of chiral molecules.

These application notes provide a detailed overview of the synthetic route to (S)-H8-BINOL-based phosphoramidite ligands and their application in asymmetric catalysis.

Synthetic Workflow Overview

The preparation of (S)-H8-BINOL-based phosphoramidite ligands is typically a two-stage process. The first stage involves the synthesis of the (S)-H8-BINOL backbone via the hydrogenation of commercially available (S)-BINOL. The second stage involves the conversion of (S)-H8-BINOL into the desired phosphoramidite ligand by reaction with a phosphorus

source, typically phosphorus trichloride, followed by substitution with a selected secondary amine.



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Caption: General synthetic workflow for (S)-H8-BINOL-based phosphoramidite ligands.

Experimental Protocols

Protocol 1: Synthesis of (S)-H8-BINOL

This protocol describes the catalytic hydrogenation of (S)-BINOL to produce (S)-H8-BINOL. The reduction of the four aromatic rings enhances the flexibility and modifies the electronic nature of the binaphthyl scaffold.[\[2\]](#)

Reagents & Materials:

- (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL]
- Palladium on carbon (10 wt. % Pd)
- Ethanol (or Tetrahydrofuran, THF)
- Hydrogen gas (H₂)
- Filter aid (e.g., Celite®)
- Rotary evaporator
- Hydrogenation apparatus

Procedure:

- In a high-pressure hydrogenation vessel, dissolve (S)-BINOL (1.0 equiv) in a suitable solvent such as ethanol or THF.
- Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Seal the vessel and purge it several times with hydrogen gas.
- Pressurize the vessel with hydrogen gas (pressure may vary, e.g., 50-100 bar, consult literature for specific conditions) and stir the reaction mixture vigorously.
- Heat the reaction to a specified temperature (e.g., 80-100 °C) and maintain stirring for 24-48 hours, or until hydrogen uptake ceases.

- Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.
- Purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the pad with the reaction solvent.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The crude (S)-H8-BINOL can be purified by recrystallization (e.g., from hot toluene or ethyl acetate/hexanes) to yield a white solid.

Parameter	Typical Value
Starting Material	(S)-BINOL
Key Reagent	H ₂ , Pd/C
Solvent	Ethanol or THF
Typical Yield	> 90%
Purity	> 98% (by NMR)

Table 1: Summary of quantitative data for the synthesis of (S)-H8-BINOL.

Protocol 2: Synthesis of (S)-H8-BINOL-based Phosphoramidite Ligands

This two-step protocol is adapted from established procedures for synthesizing phosphoramidites from diols.^{[4][5][6]} The first step is the formation of a phosphorochloridite intermediate, which is then reacted *in situ* with a secondary amine to yield the final phosphoramidite ligand.

Step A: Formation of the Phosphorochloridite Intermediate

Reagents & Materials:

- (S)-H8-BINOL
- Phosphorus trichloride (PCl_3), freshly distilled
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
- Triethylamine (Et_3N), freshly distilled
- Schlenk flask and line
- Magnetic stirrer and stir bar

Procedure:

- Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
- Add (S)-H8-BINOL (1.0 equiv) and anhydrous solvent to the flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus trichloride (at least 1.1 equiv) dropwise to the stirred solution.
- After the addition of PCl_3 , add triethylamine (2.2 equiv) dropwise. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until ^{31}P NMR analysis indicates complete conversion to the phosphorochloridite intermediate (a singlet typically around 170-180 ppm).

Step B: Reaction with Secondary Amine**Reagents & Materials:**

- Desired secondary amine (HNR_2 , 1.0 equiv), dried
- Anhydrous solvent (e.g., DCM or Toluene)
- Triethylamine (Et_3N , 1.1 equiv), freshly distilled

Procedure:

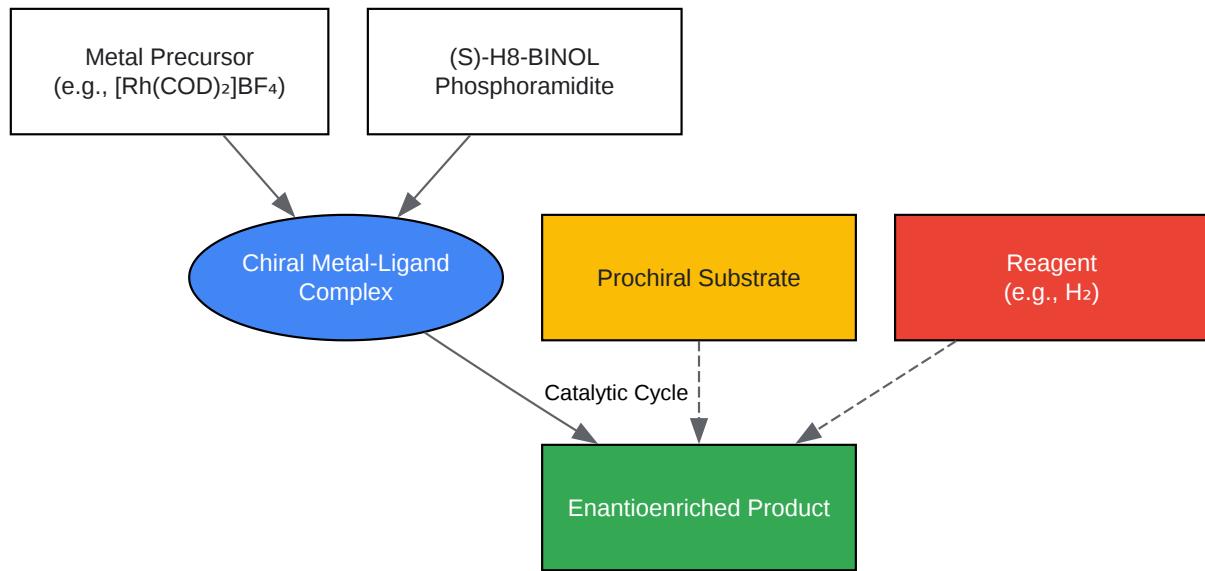
- In a separate flame-dried Schlenk flask, dissolve the desired secondary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous solvent.
- Cool both the phosphorochloridite solution (from Step A) and the amine solution to 0 °C.
- Slowly add the amine solution dropwise to the stirred phosphorochloridite solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by ^{31}P NMR until completion (signal for the phosphoramidite product typically appears between 130-150 ppm).
- Once the reaction is complete, filter the mixture through a pad of filter aid under an inert atmosphere to remove the triethylamine hydrochloride salts. Wash the solid with anhydrous solvent.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product is typically purified by flash column chromatography on silica gel (pre-treated with Et_3N) or by recrystallization to yield the pure phosphoramidite ligand, often as a white solid.

Parameter	Typical Value
Starting Material	(S)-H8-BINOL
Key Reagents	PCl_3 , HNR_2
Base	Triethylamine
Typical Yield	50 - 85%
Purity	> 98% (by ^{31}P NMR)

Table 2: Summary of quantitative data for the synthesis of (S)-H8-BINOL-based phosphoramidite ligands.

Applications in Asymmetric Catalysis

(S)-H8-BINOL-based phosphoramidite ligands are highly effective in a variety of metal-catalyzed asymmetric reactions. The ligand coordinates to a metal center (e.g., Rh, Pd, Cu, Ir), creating a chiral environment that directs the stereochemical outcome of the reaction.[2][3]



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Caption: Logical diagram of a metal-catalyzed asymmetric transformation.

Below is a summary of representative applications, highlighting the excellent enantioselectivities achieved.

Reaction Type	Metal	Substrate Type	Yield	Enantiomeric Excess (ee)	Reference
Asymmetric Hydrogenation	Ir	N-Arylimines	Good	Up to 95%	[2]
Asymmetric Hydrogenation	Rh	2-Substituted Quinolines	Good	Up to 97%	[3]
Allylic Alkylation	Pd	1,3-Dienes	Good	High	[1]
Conjugate Addition	Cu	Cyclic Enones	Good	High	[3]
Hydrosilylation	Pd	Substituted Styrenes	High	Up to 90%	[7]

Table 3: Performance of (S)-H8-BINOL-based phosphoramidite ligands in various asymmetric reactions.

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